(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Stereochemistry Chiral purity Enantiomeric excess

This (1R,2S,5S) analogue features a 3-nitropyridin-2-yl substituent that imparts electron-deficient character (σₘ ≈ +0.71) and an extra H-bond acceptor, distinct from N-Boc or N-alkyl congeners. As a rigid peptidomimetic building block with exo-cyclopropane stereochemistry, it is ready for coupling in quinolone antibacterial synthesis (US 5,391,763), FABP4 inhibitor design (cf. PDB 7FZN), and opioid receptor SAR studies. Computed logP 1.49 and TPSA 99.25 Ų ensure reliable solubility in biophysical assays (SPR, NMR, DSF). Avoid acid-labile deprotection; the nitro handle enables late-stage reduction to 3-aminopyridine for diversification.

Molecular Formula C11H11N3O4
Molecular Weight 249.226
CAS No. 956270-06-7
Cat. No. B2589559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
CAS956270-06-7
Molecular FormulaC11H11N3O4
Molecular Weight249.226
Structural Identifiers
SMILESC1C2C1C(N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11N3O4/c15-11(16)9-7-4-6(7)5-13(9)10-8(14(17)18)2-1-3-12-10/h1-3,6-7,9H,4-5H2,(H,15,16)/t6-,7-,9+/m1/s1
InChIKeyBIWRJKPISBSCHS-BHNWBGBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 956270-06-7): Key Differentiators vs. Generic 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Analogs


The compound (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 956270-06-7) is a conformationally constrained unnatural α-amino acid derivative featuring the 3-azabicyclo[3.1.0]hexane scaffold with a 3-nitropyridin-2-yl substituent at the ring nitrogen. It belongs to a class of bicyclic proline analogs that are widely explored as peptidomimetic building blocks and as intermediates for quinolone antibacterials, opioid receptor ligands, and fatty acid binding protein (FABP) inhibitors [1]. The presence of an electron-deficient 3-nitropyridine ring distinguishes it from simpler N-acyl or N-alkyl analogs, potentially imparting unique reactivity and interaction profiles in medicinal chemistry applications [2].

Why Generic (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Cannot Replace CAS 956270-06-7 in Synthetic Programs


The specific (1R,2S,5S) stereochemistry defines a rigid exo-relationship between the carboxylic acid and the cyclopropane ring, which directly controls the vector of the amine substituent in downstream products. The 3-nitropyridin-2-yl group is not a simple N-protecting group; its electron-withdrawing nitro substituent (Hammett σₘ ≈ +0.71 for NO₂) and the potential for the pyridine nitrogen to participate in hydrogen bonding or metal chelation create a distinct electronic environment compared to N-Boc (CAS 345312-79-0), N-benzyl (CAS 33294-81-4), or N-alkyl analogs [1]. Moreover, the nitropyridine moiety itself has been exploited as a precursor for further functionalization, including reduction to the corresponding 3-aminopyridine for subsequent amide coupling or diazotization. These electronic and steric features are lost upon substitution with any other N-substituted 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, potentially altering reaction kinetics, stereochemical outcomes, and target binding in downstream applications .

Quantitative Differentiation Data: (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid vs. Structural Analogs


Chiral Purity and Stereochemical Identity: (1R,2S,5S) vs. (1S,2R,5R) Enantiomer and Cis/Trans Diastereomers

The compound is supplied as the single (1R,2S,5S)-enantiomer with a minimum purity of 95% by HPLC . In contrast, generic 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 33294-81-4) is often provided as undefined cis/trans mixtures or racemates . The defined absolute configuration is critical for applications where stereochemical fidelity determines biological activity—e.g., in opioid receptor ligands where the (1R,2S,5S) configuration was found essential for μ-opioid receptor antagonist activity in a related N-substituted series [1]. No comparable stereochemical data are available for the (1S,2R,5R)-enantiomer of the nitropyridinyl analog, as it is not commercially listed.

Stereochemistry Chiral purity Enantiomeric excess

Computed Lipophilicity and Polar Surface Area: Impact on Passive Permeability vs. N-Boc and N-Benzyl Analogs

The target compound exhibits a computed logP of 1.49 and a topological polar surface area (TPSA) of 99.25 Ų [1]. This contrasts with the more lipophilic N-Boc protected analog (logP ~2.1, TPSA ~76 Ų, estimated) and the unsubstituted parent acid (logP ~0.1, TPSA ~49 Ų) [2]. The nitropyridine substituent increases TPSA by approximately 50 Ų relative to the parent acid, which is expected to reduce passive membrane permeability but enhance aqueous solubility—a trade-off relevant for CNS-targeted versus peripheral applications.

Lipophilicity Polar surface area Drug-likeness

Synthetic Utility: Direct Use in Quinolone Antibacterial Syntheses vs. Requirement for N-Deprotection of N-Boc Analogs

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives bearing an aromatic N-substituent have been disclosed as direct intermediates for 7-azabicyclo-substituted quinolone carboxylic acid antibacterials [1]. The 3-nitropyridin-2-yl group is isosteric with the 2,4-difluorophenyl ring found in trovafloxacin's azabicyclo domain but offers a nitro handle for late-stage reduction to a 3-aminopyridine, enabling further diversification without the additional protection/deprotection steps required when using N-Boc intermediates. N-Boc analogs require acidic deprotection (TFA or HCl/dioxane), which can be incompatible with acid-sensitive quinolone cores.

Quinolone antibiotics Synthetic intermediate Nitro group reduction

Crystallographic Evidence Supporting 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid as a Bioactive Conformation in FABP4: Implications for the Nitropyridinyl Analog

A high-resolution (1.12 Å) X-ray crystal structure of human FABP4 in complex with (1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (PDB 7FZN) confirms that the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold binds in the FABP4 ligand-binding pocket with the carboxylic acid engaged in key hydrogen bonds to Arg126 and Tyr128 [1]. The (1R,2S,5S) nitropyridinyl analog shares the identical core scaffold and stereochemistry (mirror image at position 2 excluded), suggesting it could serve as a surrogate for structure-activity relationship (SAR) exploration where the thiophene acetyl group is replaced by the nitropyridine moiety. No direct binding data (Kd) are available for the nitropyridinyl compound.

FABP4 inhibitor X-ray crystallography Peptidomimetic

Molecular Weight and Density Distinction from the Unsubstituted Core: Impact on Weighing and Formulation

The target compound has a molecular weight of 249.23 g/mol and a density of 1.557 ± 0.06 g/cm³ at 20 °C [1]. This is a 38% increase in molecular weight and approximately 25% increase in density compared to the unsubstituted (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (MW 127.14 g/mol, density ~1.25 g/cm³ estimated). For automated compound management systems and solid dispensing robotics, these differences affect the minimum weighable quantity and the volume occupied per mole, which must be accounted for in inventory management and high-throughput screening plate preparation.

Molecular weight Density Formulation science

Optimal Research and Industrial Application Scenarios for (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 956270-06-7)


Stereospecific Synthesis of Quinolone Antibacterial Candidates

The defined (1R,2S,5S) stereochemistry and the nitropyridine N-substituent make this compound a directly deployable intermediate in the synthesis of 7-azabicyclo-substituted quinolone-3-carboxylic acids, as described in US Patent 5,391,763 [4]. The nitro group provides a synthetic handle for late-stage reduction and diversification, avoiding the acidic deprotection required for N-Boc analogs that can compromise acid-sensitive quinolone intermediates. This is particularly relevant for medicinal chemistry groups exploring novel fluoroquinolone analogs with modified azabicyclo domains.

Conformationally Constrained Peptidomimetic Scaffold for FABP4 and Related Lipid-Binding Protein Targets

Based on the validated X-ray structure of a close analog in complex with human FABP4 (PDB 7FZN) [4], the (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core serves as a rigid peptidomimetic scaffold for designing FABP4 inhibitors. The nitropyridinyl substituent offers distinct electronic properties (σₘ ≈ +0.71 for NO₂) and an additional hydrogen-bond acceptor (pyridine N) that may engage Arg126 or Tyr128 in the binding pocket differently than the thiopheneacetyl group of the co-crystallized ligand. This scenario is appropriate for structure-based drug design programs where structural novelty is a key IP consideration.

Opioid Receptor Ligand Optimization Programs Requiring Defined N-Aryl Substitution

The 3-azabicyclo[3.1.0]hexane core has been established as a privileged scaffold for μ-opioid receptor ligands, where a single methyl addition was shown to improve binding affinity 35-fold in a related N-substituted series [4]. The (1R,2S,5S) nitropyridinyl analog provides an alternative N-aryl substitution pattern with electron-withdrawing character (meta-NO₂) that is absent from previously explored N-alkyl or N-benzyl series. This makes it a useful SAR probe for mapping the electronic requirements of the opioid receptor N-substituent binding pocket.

Physicochemical Property-Driven Fragment Library Expansion

With a computed logP of 1.49 and TPSA of 99.25 Ų, the compound occupies a favorable intermediate physicochemical space for fragment-based drug discovery [4]. Its molecular weight (249.23 g/mol) and density (1.557 g/cm³) place it at the upper boundary of the 'rule of three' for fragments, making it a suitable starting point for fragment-growing campaigns targeting polar active sites. Compared to the more lipophilic N-Boc analog (logP ~2.1), the nitropyridinyl derivative offers improved aqueous solubility, which is advantageous for biophysical screening techniques (SPR, NMR, DSF) where compound solubility directly affects data quality.

Quote Request

Request a Quote for (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.